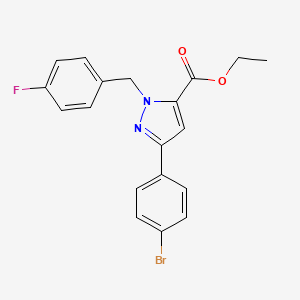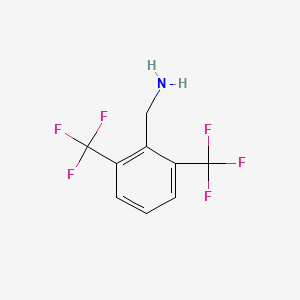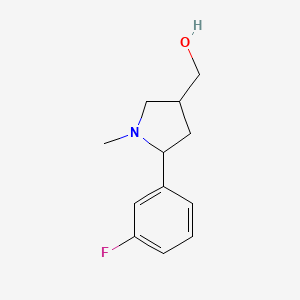
(5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol: is an organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a defluorinated product.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. Specific pathways and targets depend on the intended application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- (5-(4-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- (5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
Uniqueness
(5-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the fluorophenyl group and the pyrrolidine ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[5-(3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-14-7-9(8-15)5-12(14)10-3-2-4-11(13)6-10/h2-4,6,9,12,15H,5,7-8H2,1H3 |
InChI Key |
QAMGOMSTKASCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole](/img/structure/B14863275.png)
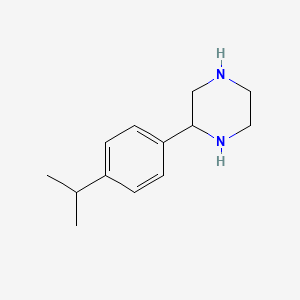
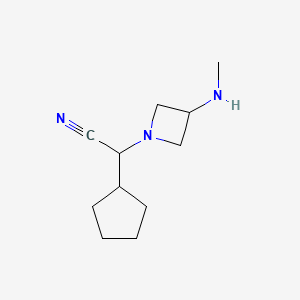
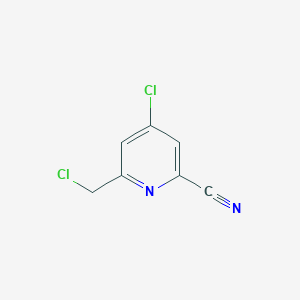
![dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate](/img/structure/B14863294.png)
![(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol](/img/structure/B14863304.png)
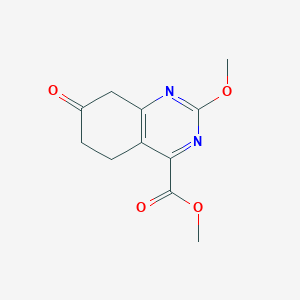
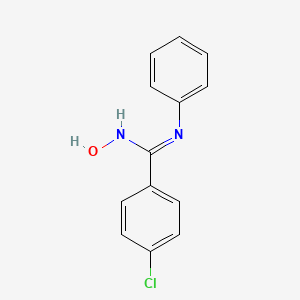
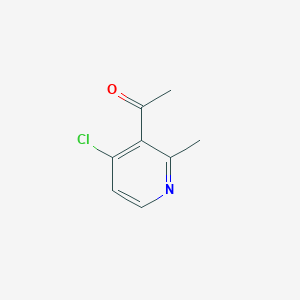
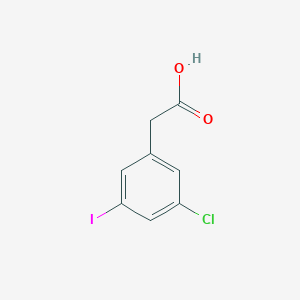
![9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B14863325.png)

